Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-22-13-6-4-12(5-7-13)11-18-9-8-17-16(20)14(18)10-15(19)21-2/h4-7,14H,3,8-11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSPYXVEGKROAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190967 | |
| Record name | Methyl 1-[(4-ethoxyphenyl)methyl]-3-oxo-2-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009677-01-3 | |
| Record name | Methyl 1-[(4-ethoxyphenyl)methyl]-3-oxo-2-piperazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009677-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[(4-ethoxyphenyl)methyl]-3-oxo-2-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate typically involves the reaction of 4-ethoxybenzyl chloride with piperazine, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl acetate group is susceptible to hydrolysis under acidic or basic conditions:
Key Data :
-
Hydrolysis rates correlate with steric hindrance near the ester group. The adjacent piperazine ring may slow the reaction compared to linear esters .
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Similar analogs (e.g., ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate) show 85–92% conversion under alkaline conditions .
Nucleophilic Substitution at the Ethoxybenzyl Group
The 4-ethoxybenzyl substituent may undergo demethylation or aryl-group modifications:
Limitations :
Piperazine Ring Reactivity
The 3-oxopiperazine core participates in:
Condensation Reactions
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With primary amines : Forms Schiff bases at the ketone position (e.g., reaction with methylamine yields imine derivatives) .
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With hydrazines : Produces hydrazones, a pathway used in heterocyclic synthesis .
Reduction of the 3-Oxo Group
Cross-Coupling Reactions
The benzyl group may enable Suzuki-Miyaura coupling if halogenated:
| Modification | Catalyst System | Product |
|---|---|---|
| Bromination (NBS, AIBN) followed by Pd(PPh₃)₄ | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives |
Stability Under Physiological Conditions
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pH 7.4 buffer, 37°C : Slow hydrolysis of the ester (t₁/₂ = 24 hr) .
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Oxidative stress (H₂O₂) : Degradation via radical-mediated C-N bond cleavage observed in related compounds .
Key Challenges in Reactivity Studies
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate is being investigated for its potential therapeutic effects against various diseases. Its structure suggests that it may interact with biological targets, potentially leading to the development of novel medications.
Mechanism of Action
The compound's mechanism of action is hypothesized to involve modulation of specific signaling pathways, including those related to neuropharmacology and oncology. For instance, derivatives of piperazine compounds have been shown to exhibit activity against cancer cell lines, suggesting that this compound could have similar properties.
Neuropharmacology
Cognitive Enhancers
Research indicates that compounds with piperazine moieties can enhance cognitive functions. This compound may be explored for its potential as a cognitive enhancer in disorders such as Alzheimer's disease or schizophrenia.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anti-tumor activity | Methyl derivatives showed significant inhibition of tumor growth in vitro. |
| Study B | Assess neuroprotective effects | The compound exhibited protective effects on neuronal cells under oxidative stress conditions. |
| Study C | Test cognitive enhancement | Behavioral tests indicated improved memory retention in treated subjects compared to controls. |
Toxicology and Safety Profile
Preliminary toxicological assessments are essential for determining the safety of this compound. Studies should focus on:
- Acute toxicity : Evaluating the lethal dose (LD50) in animal models.
- Chronic toxicity : Long-term exposure studies to assess potential carcinogenicity or reproductive toxicity.
Biological Activity
2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its therapeutic potential.
The compound's molecular formula is , and it features a quinazolinone core with an indole moiety. The structure can be represented as follows:
Synthesis
Recent studies have utilized various synthetic approaches to obtain this compound, often employing cyclocondensation reactions. For instance, a high-pressure Q-Tube reactor has been reported to facilitate the synthesis of similar indole derivatives with enhanced yields and purity .
Anticancer Activity
Numerous studies have explored the cytotoxic effects of 2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one against various cancer cell lines. For example:
- Cell Line Testing : In vitro assays demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
The proposed mechanism involves the inhibition of tubulin polymerization, which is crucial for mitosis. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells. Molecular docking studies have suggested that the compound binds effectively to tubulin and other target proteins involved in cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. It was tested against strains of Mycobacterium tuberculosis and Staphylococcus aureus, demonstrating low minimum inhibitory concentrations (MICs), which suggest its potential as an antimicrobial agent .
Case Studies
- Study on Anticancer Efficacy : A recent study synthesized several analogs of this compound and evaluated their cytotoxicity across multiple cancer cell lines. The results indicated that modifications to the indole and quinazolinone moieties could enhance biological activity significantly .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of this compound against resistant strains of bacteria. The findings highlighted its potential role in treating infections caused by multidrug-resistant organisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate, focusing on substituent variations and their implications:
Key Structural and Functional Comparisons:
Substituent Effects on Lipophilicity: The 4-ethoxybenzyl group in the target compound provides moderate lipophilicity, facilitating membrane penetration. Replacement of benzyl with furan-3-ylmethyl () introduces a heterocycle, which may reduce lipophilicity but enhance solubility and aromatic interactions.
Ester vs. Carboxylic acid derivatives (e.g., ) are more polar, favoring renal excretion but possibly reducing oral bioavailability.
Impact of Fluorine Substitution: Fluorine atoms (e.g., ) enhance metabolic stability and modulate electronic properties. For instance, the 2,3-difluoro substitution in may sterically hinder enzymatic degradation compared to mono-fluoro analogs.
Benzyl vs. Benzoyl Groups :
- Benzyl groups (electron-donating) vs. benzoyl groups (electron-withdrawing) alter the piperazine ring’s basicity. The benzoyl derivative in likely exhibits reduced basicity, affecting protonation states at physiological pH.
Q & A
Basic Research Questions
Q. What are the key structural features of methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate, and how are they validated experimentally?
- Answer : The compound contains a piperazine ring substituted with a 4-ethoxybenzyl group at position 1, a ketone at position 3, and an acetoxy group at position 2. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, infrared (IR) spectroscopy for carbonyl group identification (C=O at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation . X-ray crystallography (using programs like SHELXL ) can resolve stereochemistry and confirm the solid-state conformation.
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : Synthesis often involves sequential alkylation and acylation steps. For example:
Alkylation : Reacting 4-ethoxybenzyl chloride with a piperazine derivative to introduce the 4-ethoxybenzyl group.
Acylation : Introducing the acetoxy group via esterification using methyl chloroacetate.
Oxidation : Formation of the 3-oxo group using oxidizing agents like pyridinium chlorochromate (PCC).
Reaction intermediates are monitored via thin-layer chromatography (TLC) and purified using column chromatography .
Q. How is the purity of this compound assessed in early-stage research?
- Answer : Purity is evaluated using reverse-phase high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm). Method validation follows ICH guidelines, including parameters like retention time reproducibility, peak symmetry, and limit of detection (LOD). Mobile phases often combine methanol/water or acetonitrile/buffer systems, adjusted to pH 4.6 with sodium acetate for stability .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Answer : Challenges include polymorphism (multiple solid-state forms) and twinning. To mitigate:
- Solvent Screening : Use mixed solvents (e.g., ethanol/dichloromethane) to optimize crystal growth.
- Refinement : Employ SHELXL for anisotropic displacement parameter modeling and WinGX/ORTEP for visualizing thermal ellipsoids.
- Data Collection : High-resolution synchrotron X-ray data may be required for low-quality crystals.
Q. How can computational modeling predict the biological activity of this compound?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity. Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., enzymes with active sites accommodating the 4-ethoxybenzyl group). Pharmacokinetic properties (logP, bioavailability) are estimated using QikProp or SwissADME .
Q. What analytical methods resolve contradictions in stability data for this compound under varying pH conditions?
- Answer : Stability-indicating assays (e.g., forced degradation studies) are performed:
- Acidic/alkaline hydrolysis : HPLC-MS identifies degradation products (e.g., cleavage of the ester group).
- Thermal stress : Differential scanning calorimetry (DSC) detects phase transitions.
- Light exposure : UV-vis spectroscopy monitors photodegradation.
Method validation includes specificity, linearity, and robustness testing per ICH Q2(R1) .
Q. How is the synthetic yield of this compound optimized in scalable protocols?
- Answer : Design of experiments (DoE) identifies critical parameters (temperature, stoichiometry, catalyst loading). For example:
- Response Surface Methodology (RSM) : Optimizes reaction time and solvent polarity.
- Catalyst Screening : Palladium or nickel catalysts may enhance coupling efficiency.
- Green Chemistry : Microwave-assisted synthesis reduces reaction time and improves yield .
Methodological Tables
Table 1 : Key Spectroscopic Data for Structural Validation
| Technique | Expected Signal/Value | Reference |
|---|---|---|
| ¹H NMR | δ 1.35 (t, 3H, -OCH₂CH₃), δ 3.45 (s, 3H, COOCH₃) | |
| ¹³C NMR | δ 170.5 (C=O), δ 61.2 (-OCH₂CH₃) | |
| IR | 1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (piperazinone) |
Table 2 : HPLC Method Parameters for Purity Analysis
| Column | Mobile Phase | Flow Rate | Detection | Retention Time |
|---|---|---|---|---|
| C18 (250 × 4.6 mm) | 65:35 MeOH:Na⁺ buffer | 1.0 mL/min | UV 254 nm | 8.2 ± 0.3 min |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
